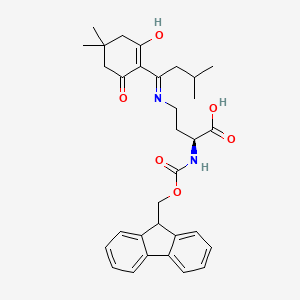
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C31H36N2O6 and its molecular weight is 546,67 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorenyl moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H36N2O4, with a molecular weight of approximately 420.57 g/mol. Its structural features include:
- Fluorenyl group : Enhances lipophilicity and facilitates interactions with biological membranes.
- Amino acids : Contribute to its potential as a peptide mimetic in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes related to fatty acid biosynthesis, similar to other fluorenyl derivatives that have shown inhibitory effects against Mycobacterium tuberculosis's InhA enzyme .
- Receptor Binding : The fluorenyl moiety may facilitate binding to hydrophobic pockets in receptors, modulating their activity through competitive inhibition or allosteric modulation.
- Antimicrobial Activity : Recent studies indicate that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of fluorenone derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed that modifications to the fluorenyl structure enhanced potency, suggesting that similar modifications could be applied to this compound for improved efficacy .
- Cancer Research : Research demonstrated that compounds with similar structures exhibited antiproliferative effects in various cancer cell lines. The introduction of alkyl side chains was found to enhance their activity as topoisomerase inhibitors, indicating a promising avenue for further exploration with this compound .
- Mechanistic Studies : Investigations into the binding interactions of fluorenone derivatives with target proteins revealed critical insights into their mechanism of action. These studies utilized molecular docking techniques to predict binding affinities and interaction modes, which could be applied to this compound as well .
科学的研究の応用
Chemical Properties and Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protective group in peptide synthesis. Its molecular formula is C25H29N3O4, with a molecular weight of approximately 407.5 g/mol . The structure includes a unique combination of amino acids and cyclic components that contribute to its reactivity and stability in synthetic pathways.
Medicinal Chemistry
Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer research. Studies indicate that it may have antiproliferative effects on various cancer cell lines, suggesting potential as a new anticancer agent.
Peptide Synthesis
The Fmoc group allows for the efficient synthesis of peptides by protecting the amino group during coupling reactions. This method is crucial for creating complex peptide sequences that are vital in drug development and therapeutic interventions.
Antioxidant Properties
Some derivatives of this compound have shown antioxidant activity, which is essential for developing drugs that combat oxidative stress-related diseases.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated antiproliferative effects in cancer cell lines | Potential development of new anticancer agents |
| Peptide Synthesis Efficiency | Utilization of Fmoc protection in solid-phase synthesis | Enhanced efficiency in producing complex peptides |
| Antioxidant Activity | Exhibited antioxidant properties in preliminary studies | Possible applications in treating oxidative stress-related conditions |
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMALLSYWTSAX-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679802 |
Source


|
| Record name | (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607366-21-2 |
Source


|
| Record name | (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













